molecular formula C20H19N6NaO6S2 B601269 Cefamandole Impurity C Sodium Salt CAS No. 36922-16-4

Cefamandole Impurity C Sodium Salt

Cat. No.: B601269
CAS No.: 36922-16-4
M. Wt: 526.5 g/mol
InChI Key: UTRXFMNJSPANIM-ZRCLMYKLSA-M
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Description

Cefamandole Impurity C Sodium Salt is a derivative of cefamandole, a second-generation cephalosporin antibiotic. Cefamandole is known for its effectiveness against Gram-negative bacteria and its stability against certain beta-lactamases. This compound is a specific impurity that can be found during the synthesis or degradation of cefamandole .

Preparation Methods

The preparation of Cefamandole Impurity C Sodium Salt involves several steps:

    Starting Materials: The synthesis begins with 7-aminocephalosporanic acid and 5-mercapto-1-methyltetrazole.

    Reaction Conditions: These starting materials are mixed with a catalyst, boron trifluoride acetonitrile complex, and heated while stirring. The reaction mixture is then cooled and processed to obtain an intermediate compound.

    Further Reactions: The intermediate compound undergoes a heating reflux reaction with a silanization agent until the solution becomes clear. N,N-dimethylaniline is added under an inert gas atmosphere, followed by the dropwise addition of (D)-(-)-O-formylmandeloyl chloride for chloroformylation.

    Hydrolysis and Crystallization: After the reaction, water is added for hydrolysis, and the pH is adjusted using sodium bicarbonate or sodium carbonate. The organic layer is separated, and ethyl acetate is added to the water layer.

Chemical Reactions Analysis

Cefamandole Impurity C Sodium Salt undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice.

    Major Products: The major products formed depend on the type of reaction.

Scientific Research Applications

Cefamandole Impurity C Sodium Salt has several scientific research applications:

Comparison with Similar Compounds

Cefamandole Impurity C Sodium Salt can be compared with other cephalosporin impurities and derivatives:

Properties

CAS No.

36922-16-4

Molecular Formula

C20H19N6NaO6S2

Molecular Weight

526.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H20N6O6S2.Na/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2;/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31);/q;+1/p-1/t13-,15-,18-;/m1./s1

InChI Key

UTRXFMNJSPANIM-ZRCLMYKLSA-M

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(acetyloxy)​phenylacetyl]​amino]​-​3-​[[(1-​methyl-​1H-​tetrazol-​5-​yl)​thio]​methyl]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(R*)​]​]​- (9CI)

Origin of Product

United States

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